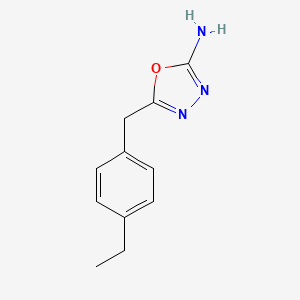

5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine

CAS No.: 1177336-92-3

Cat. No.: VC2917175

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1177336-92-3 |

|---|---|

| Molecular Formula | C11H13N3O |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-amine |

| Standard InChI | InChI=1S/C11H13N3O/c1-2-8-3-5-9(6-4-8)7-10-13-14-11(12)15-10/h3-6H,2,7H2,1H3,(H2,12,14) |

| Standard InChI Key | HVPQGHLNUROCRP-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)CC2=NN=C(O2)N |

| Canonical SMILES | CCC1=CC=C(C=C1)CC2=NN=C(O2)N |

Introduction

Structural Characteristics of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine

Molecular Structure and Chemical Identity

5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine features a 1,3,4-oxadiazole core with an amino group at position 2 and a 4-ethylbenzyl moiety at position 5. The 1,3,4-oxadiazole heterocycle is a five-membered aromatic ring containing two nitrogen atoms at positions 3 and 4, and an oxygen atom at position 1. This configuration contributes to the compound's thermal stability and aromaticity, although the oxadiazole ring exhibits reduced aromaticity compared to furan due to the replacement of two –CH= groups with two –N= groups, giving it characteristics of a conjugated diene .

The presence of the 4-ethylbenzyl group introduces lipophilicity to the molecule, while the amino group provides hydrogen bond donor capabilities. This combination of structural elements creates a molecular architecture that may influence the compound's biological activity profile and physicochemical properties.

Position Within the 1,3,4-Oxadiazole Family

1,3,4-Oxadiazoles represent versatile scaffolds in medicinal chemistry and are considered bioisosteres of amides and esters, which can significantly enhance pharmacological activity through hydrogen bonding interactions with biological receptors . 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine belongs specifically to the 5-substituted-1,3,4-oxadiazol-2-amine subclass, which has demonstrated promising biological activities.

The general structure of 2,5-disubstituted 1,3,4-oxadiazoles has been associated with diverse biological activities including anticonvulsant, antidepressant, analgesic, anti-inflammatory, antiallergic, antipsychotic, antimicrobial, antimycobacterial, antitumor, and antiviral properties . The specific substitution pattern in 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine may confer distinct pharmacological attributes within this broader class of compounds.

Physicochemical Properties

Theoretical Physicochemical Profile

Based on the structural features of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine and data from related compounds, the following physicochemical properties can be anticipated:

The moderate lipophilicity of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine, conferred by the 4-ethylbenzyl group, combined with the hydrogen bonding capabilities of the amino group and heterocyclic atoms, suggests potential for interaction with biological targets, particularly enzymes with hydrophobic binding pockets and hydrogen bonding sites.

Structure-Property Relationships

The physicochemical properties of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine are influenced by several structural features:

-

The 1,3,4-oxadiazole ring contributes to the compound's thermal stability and provides hydrogen bond acceptor sites through its nitrogen and oxygen atoms.

-

The amino group at position 2 serves as a hydrogen bond donor, potentially enhancing interactions with biological targets and increasing water solubility.

-

The 4-ethylbenzyl substituent at position 5 increases lipophilicity, which may facilitate membrane permeability while potentially reducing water solubility.

-

The methylene bridge between the aromatic ring and the oxadiazole core provides conformational flexibility that may influence binding to biological targets.

These structure-property relationships are crucial for predicting the compound's behavior in biological systems and its potential therapeutic applications.

Synthetic Methodologies

General Synthetic Approaches for 1,3,4-Oxadiazol-2-amines

Based on established synthetic pathways for structurally related compounds, several routes could be adapted for the preparation of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine:

-

Hydrazide-Isocyanate Route: This common pathway involves reacting a hydrazide with an isocyanate to form a hydrazine-1-carboxamide intermediate, which undergoes cyclization to form the oxadiazole ring .

-

Direct Cyclization Approach: This method utilizes the cyclization of appropriately substituted acid hydrazides using reagents such as p-toluenesulfonyl chloride and triethylamine in dichloromethane .

-

Hydrazide-Hydrazone Method: This approach involves condensation of a hydrazide with an aldehyde to form a hydrazide-hydrazone, followed by oxidative cyclization using reagents like iodine and potassium carbonate .

Proposed Synthetic Pathway for 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine

A detailed synthetic route for 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine could involve the following steps:

Step 1: Preparation of 4-ethylphenylacetic acid methyl ester through Fischer esterification of 4-ethylphenylacetic acid with methanol in the presence of sulfuric acid.

Step 2: Conversion to 4-ethylphenylacetohydrazide by hydrazinolysis of the methyl ester with hydrazine hydrate.

Step 3: Reaction with isocyanate to form 2-(4-ethylphenyl)acetohydrazine-1-carboxamide.

Step 4: Cyclization using p-toluenesulfonyl chloride (3 equivalents) and triethylamine (5 equivalents) in dichloromethane to obtain 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine.

| Reaction Step | Expected Yield Range | Purification Method |

|---|---|---|

| Esterification | 70-90% | Distillation or column chromatography |

| Hydrazinolysis | 80-95% | Recrystallization |

| Isocyanate Addition | 67-98% | Recrystallization |

| Cyclization | 41-100% | Column chromatography or recrystallization |

The predicted enzyme inhibition properties suggest potential applications in conditions where cholinesterase inhibition is therapeutically beneficial, such as Alzheimer's disease, dementia, and myasthenia gravis .

Structure-Activity Relationships in Biological Systems

Several structural features of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine may influence its biological activity:

-

The 4-ethylbenzyl substituent: Related compounds with 4-alkyl substituents on the aryl group, such as 4-methyl derivatives, have shown favorable AChE inhibition (IC₅₀ values of 33.9-40.1 μM) . The ethyl group might provide optimal lipophilicity and steric properties for enzyme binding.

-

The 2-amino group: This group is critical for hydrogen bonding with enzyme active sites. Secondary amines in this position have been associated with dual inhibition of AChE and BChE, as well as potential effects on amyloid β-peptide aggregation .

-

The methylene bridge: This feature provides conformational flexibility that may allow for better positioning of the aromatic ring within enzyme binding pockets, potentially enhancing activity compared to directly 5-aryl substituted oxadiazoles.

When compared to other 1,3,4-oxadiazole derivatives with varying substituents, several trends emerge:

| Structural Modification | Effect on AChE Inhibition | Effect on BChE Inhibition |

|---|---|---|

| Increasing alkyl chain length at para position | Initial improvement followed by decline | Variable effects |

| Halogen substitution | Moderate to good activity | Reduced activity |

| Nitro group introduction | Decreased activity | Balanced inhibition |

| Heterocyclic substitution | Variable activity | Generally lower activity |

Molecular Mechanism of Action

Predicted Interactions with Cholinesterases

Based on molecular docking studies of related compounds, 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine would likely interact non-covalently with acetylcholinesterase and butyrylcholinesterase . The predicted binding mode involves:

-

The 1,3,4-oxadiazole ring positioning near the catalytic triad of the enzyme.

-

The 2-amino group forming hydrogen bonds with amino acid residues in the enzyme active site.

-

The 4-ethylbenzyl moiety extending into the hydrophobic pocket of the enzyme gorge.

This binding pattern would likely result in blocking the entry into the enzyme gorge for AChE and directly interfering with the catalytic site for BChE .

Time-Dependent Inhibition Profile

Based on kinetic studies of structurally related compounds, 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine would likely exhibit a time-dependent inhibition profile characterized by:

-

Initial rapid decrease in enzyme activity.

-

Plateau phase.

This pattern is consistent with reversible enzyme inhibition, as observed with related thiadiazole compound 3t in the literature .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume